molecular formula C17H23NO6 B6993903 Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate

Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate

Cat. No.: B6993903
M. Wt: 337.4 g/mol
InChI Key: DGCYXGPUYPVYAG-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate is a complex organic compound that features a tert-butyl group, a hydroxybenzoate moiety, and a methoxyoxolane carbonyl group

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-16(2,3)24-14(20)12-9-11(5-6-13(12)19)18-15(21)17(22-4)7-8-23-10-17/h5-6,9,19H,7-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCYXGPUYPVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)NC(=O)C2(CCOC2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the hydroxybenzoate core. This is followed by the introduction of the tert-butyl group and the methoxyoxolane carbonyl group through a series of organic reactions. Common reagents used in these steps include tert-butyl alcohol, methoxyoxolane, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a benzoate derivative with a carbonyl group, while reduction may yield a benzoate derivative with an alcohol group.

Scientific Research Applications

Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-hydroxybenzoate: Lacks the methoxyoxolane carbonyl group, resulting in different chemical properties and reactivity.

    Methoxyoxolane-3-carbonyl benzoate: Lacks the tert-butyl group, affecting its steric and electronic properties.

Uniqueness

Tert-butyl 2-hydroxy-5-[(3-methoxyoxolane-3-carbonyl)amino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties

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